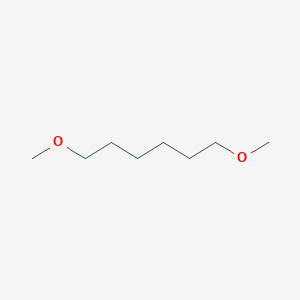
1,6-Dimethoxyhexane
Overview
Description
1,6-Dimethoxyhexane, also known as this compound, is a useful research compound. Its molecular formula is C8H18O2 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Hexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Analysis in Liquid Crystalline Phases : 1,6-Dimethoxyhexane has been used in studies involving conformational analysis of chain molecules in liquid crystalline phases. It's particularly useful in understanding the behavior of solute chains in nematic liquid crystal solvents like MBBA (4′-methoxybenzylidene-4-n-butylaniline). The studies reveal that solute chains in such environments are more rigid and extended than in their free state, which is crucial for understanding molecular interactions in liquid crystals (Sasanuma, 2000).
High-Performance Lithium-Metal Batteries : In the field of battery technology, this compound has been used as a solvent molecule in electrolyte designs to enhance lithium metal battery cyclability. Its structure contributes to electrolyte stability and helps achieve high Coulombic efficiency and oxidative stability in Li-metal batteries (Wang et al., 2021).
Testicular Toxicity Studies : In toxicological research, this compound has been identified as a testicular toxicant. Studies on its effects on rat testes have led to the identification of several proteins that are impacted by its exposure, providing insights into chemically induced perturbations of spermatogenesis (Pelletier et al., 2007).
Material Synthesis : It is also used in the synthesis of various compounds, such as dimethylhexane-1,6-dicarbamate, under specific conditions like microwave irradiation, highlighting its role in facilitating chemical reactions and material synthesis (Zheng, 2014).
Electrochemical Studies : this compound has been involved in electrochemical studies, such as the reduction of 1,6-dibromohexane at silver cathodes in dimethylformamide, providing insights into the reduction mechanisms of organic compounds (Martin et al., 2015).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as dialkyl ethers . These compounds are known to interact with various biological targets, depending on their specific structure and the functional groups they carry.
Pharmacokinetics
It’s known that the compound has a molecular weight of 1462273 , which could influence its absorption and distribution in the body. The presence of the ether functional group could potentially affect its metabolism and excretion.
Result of Action
One study has reported testicular toxicity in animals exposed to 1,6-dimethoxyhexane
Biochemical Analysis
Cellular Effects
A study has reported severe testicular toxicity in animals exposed to 1,6-Dimethoxyhexane . The compound was found to affect spermatogenesis, leading to a decline in testis and thymus weight .
Molecular Mechanism
The study mentioned above suggests that this compound might exert its testis toxicity via metabolism to methoxyacetic acid
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause testicular toxicity The effects of different dosages of this compound on animals have not been thoroughly studied
Properties
IUPAC Name |
1,6-dimethoxyhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-9-7-5-3-4-6-8-10-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHQUHIMIVEQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337391 | |
| Record name | 1,6-Dimethoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13179-98-1 | |
| Record name | 1,6-Dimethoxyhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13179-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethoxyhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013179981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dimethoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexane, 1,6-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary toxicological concerns associated with 1,6-dimethoxyhexane?
A: Research indicates that this compound exhibits significant testicular toxicity in animal models. [, ] This toxicity manifests as a reduction in testis and thymus weight, degeneration of seminiferous tubules, and decreased sperm density. [, ] Evidence suggests this toxicity stems from its metabolism into methoxyacetic acid (MAA), a known testicular toxicant. [, ]
Q2: How does this compound interact with biological systems at the cellular level?
A: While this compound itself might not directly interact with cellular components, its metabolite, methoxyacetic acid (MAA), is believed to exert toxicity by interfering with histone deacetylase activity. [] This interference disrupts critical cellular processes, particularly in rapidly dividing cells like those in the testes, leading to the observed testicular toxicity.
Q3: Beyond toxicity, what other properties of this compound have been investigated?
A: Researchers have explored the conformational behavior of this compound in liquid crystal environments using techniques like deuterium NMR spectroscopy. [, ] These studies reveal that the molecule exhibits conformational flexibility and can adopt different spatial arrangements depending on the surrounding environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


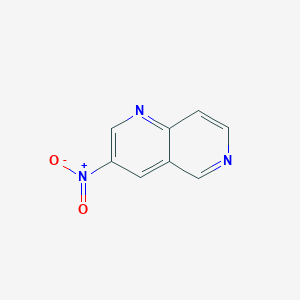
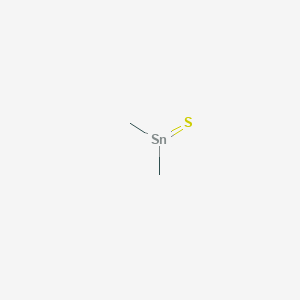



![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)
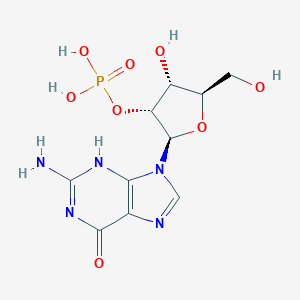

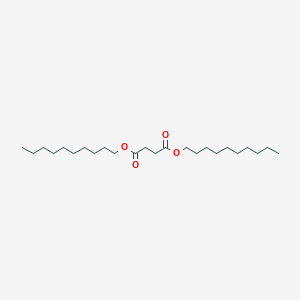
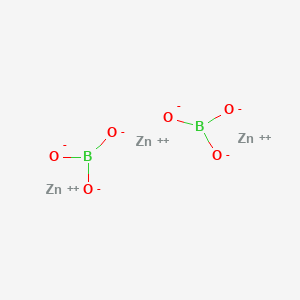


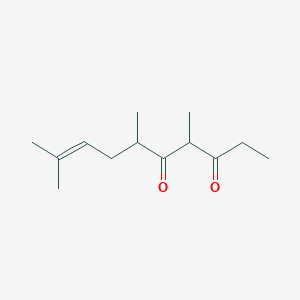
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)
